Vinorelbine base

Description

Properties

IUPAC Name |

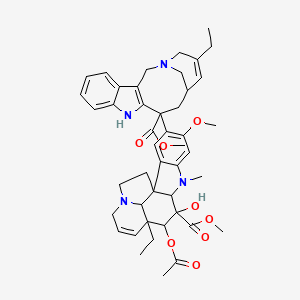

methyl 11-acetyloxy-12-ethyl-4-(16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H54N4O8/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBABOYUKABKIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H54N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860926 | |

| Record name | Methyl 4-(acetyloxy)-15-[4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methanoazecino[4,3-b]indol-8-yl]-3-hydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

778.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

White to yellow or light brown amorphous powder. MF: C45H54N4O8.2C4H6O6. MW: 1079.12. Aqueous solubility: >1000 mg/ml in distilled water. pH approx 3.5 /Tartrate/ | |

| Details | FDA; Navelbine. Nov, 2002. Washington, DC: Food Drug Admin. Available from, as of Oct 14, 2008: https://www.fda.gov/ohrms/dockets/ac/04/briefing/4021B1_10_Vinorelbine%20label.pdf | |

| Record name | VINORELBINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

methyl (3aS,4R,5aR,10bR,13aR)-4-(acetyloxy)-3,5-epoxy-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-3H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-4,5-dihydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylic acid; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-7-bromo-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(6R,8R)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(2RS,6R,8S)-4-ethyl-8-(methoxycarbonyl)-2-oxido-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; leurosine; methyl (1aS,10S,12S,12aR)-10-(3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl]-1a-ethyl-1a,2,4,9,10,11,12,12a-octahydro-3,12-methano-3H-oxireno[8,9]azacyclodecino[4,3-b]indole-10-carboxylate; (2RS,6R,8S)-8-[(3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl]-4-ethyl-8-(methoxycarbonyl)-2-methyl-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indolium; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(7R,9S)-5-ethyl-9-(methoxycarbonyl)-1,4,7,8,9,10-hexahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate | |

| Details | Council of Europe, European Directorate for the Quality of Medicines. European Pharmacopoeia, 5th Ed., Volume 2; Strasbourg, France, p.2679 (2004) | |

| Record name | VINORELBINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

71486-22-1 | |

| Record name | VINORELBINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular and Cellular Mechanisms of Action

Microtubule Dynamics and Polymerization Inhibition

The core mechanism of vinorelbine's antitumor activity lies in its ability to modulate the dynamic instability of microtubules. At a molecular level, it targets tubulin, the fundamental protein subunit of microtubules, preventing the proper formation and function of these critical structures.

Tubulin Binding Affinity and Specificity (e.g., α,β-Tubulin)

Vinorelbine (B1196246) directly interacts with tubulin, the heterodimeric protein composed of α- and β-tubulin subunits that polymerizes to form microtubules. The binding of vinorelbine is specific to the β-tubulin subunit, occurring at the Vinca-binding domain located near the positive end of the microtubules. nih.gov This interaction is rapid and reversible. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Binding Site | Binds to the β-tubulin subunit at the Vinca-binding domain. | nih.gov |

| Number of Binding Sites | Approximately 2.6-2.7 sites on the α/β-tubulin dimer. | nih.gov |

| Dissociation Constant (Kd) | <10⁻⁵ M | nih.gov |

| Relative Overall Affinity | Lower than vincristine (B1662923) and vinblastine (B1199706). | acs.org |

Inhibition of Microtubule Assembly and Disassembly

Vinorelbine's interaction with tubulin profoundly disrupts the normal process of microtubule polymerization and depolymerization. By binding to tubulin, vinorelbine inhibits the assembly of tubulin dimers into microtubules. aacrjournals.orgditki.com At high concentrations, it acts as a microtubule destabilizing agent, stimulating microtubule depolymerization. nih.gov However, at lower, more clinically relevant concentrations, its primary effect is the suppression of microtubule dynamics. nih.govaacrjournals.org

This suppression involves a significant reduction in both the rate and extent of microtubule shortening and growing phases, a process known as dynamic instability. nih.govaacrjournals.org Vinorelbine also suppresses microtubule treadmilling, the process of tubulin subunit addition at the plus end and removal at the minus end. aacrjournals.org This leads to an increase in the time microtubules spend in a paused or attenuated state. nih.gov

| Effect | Description | Reference |

|---|---|---|

| Inhibition of Polymerization | Prevents the assembly of tubulin dimers into microtubules. | aacrjournals.orgditki.com |

| Suppression of Dynamic Instability | Reduces the rates of microtubule lengthening and shortening. | nih.govaacrjournals.org |

| Suppression of Treadmilling | Inhibits the net addition and removal of tubulin subunits at opposite ends. | aacrjournals.org |

| Increased Pause Duration | Increases the time microtubules spend in an attenuated state. | nih.gov |

Impact on Mitotic Spindle Formation and Function

The disruption of microtubule dynamics by vinorelbine has profound consequences for mitosis, the process of cell division. The proper formation and function of the mitotic spindle, a complex apparatus composed of microtubules, is essential for accurate chromosome segregation. nih.gov Vinorelbine's interference with microtubule dynamics prevents the correct assembly of the mitotic spindle. nih.gov

This leads to a number of spindle abnormalities. aacrjournals.org The tension at the kinetochores of the chromosomes, which is necessary for proper alignment at the metaphase plate, is reduced. nih.govaacrjournals.org As a result, chromosomes are unable to progress to the spindle equator, leading to a halt in the cell division process. nih.gov At high concentrations, vinorelbine can cause the destruction of the mitotic spindle. nih.gov

Selective Activity Against Mitotic Microtubules versus Axonal Microtubules

A notable characteristic of vinorelbine is its relatively selective action against mitotic microtubules compared to axonal microtubules. nih.gov Axonal microtubules, which are crucial for nerve cell structure and function, are generally more stable than the highly dynamic microtubules of the mitotic spindle. Vinorelbine demonstrates a greater affinity for mitotic microtubules, meaning higher concentrations of the drug are required to affect axonal microtubules. nih.gov This selective activity is thought to contribute to a lower incidence of neurotoxicity compared to other vinca (B1221190) alkaloids like vincristine. nih.govnih.gov

Cell Cycle Arrest and Regulation

The ultimate consequence of vinorelbine-induced microtubule disruption is the arrest of the cell cycle, preventing cancer cells from proliferating.

Metaphase Arrest

Vinorelbine primarily induces a block in the M-phase (mitosis) of the cell cycle, specifically at the metaphase-anaphase transition. aacrjournals.orgnih.gov This arrest is a direct result of the disruption of the mitotic spindle and the subsequent activation of the spindle assembly checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to proceed to anaphase.

By suppressing spindle microtubule dynamics, vinorelbine prevents the generation of proper tension at the kinetochores, a key signal for satisfying the SAC. aacrjournals.org This leads to a prolonged mitotic arrest, where cells are unable to progress past metaphase. nih.govaacrjournals.orgnih.gov Studies have shown a significant increase in the mitotic index in cells treated with vinorelbine, with the highest doses causing all cells to arrest at the first metaphase. nih.gov While mitotic arrest is a primary mechanism, some research suggests that vinorelbine can also induce cell death independently of a prolonged mitotic arrest, potentially through interphase killing. nih.govresearchgate.net

G2/M Phase Pause

Vinorelbine base, a semi-synthetic vinca alkaloid, exerts its cytotoxic effects by interfering with microtubule dynamics, leading to a pause in the cell cycle at the G2/M phase. nih.govresearchgate.net This disruption of the mitotic spindle prevents proper chromosome segregation during mitosis. cancerquest.org The mechanism involves the binding of vinorelbine to tubulin, the protein subunit of microtubules, which inhibits their polymerization. nih.govresearchgate.net This interference with microtubule formation is a key factor in the induction of mitotic arrest. nih.gov

Studies have shown that at concentrations near the half-maximal inhibitory concentration (IC50), vinorelbine effectively pauses cells in the G2/M phases of the cell cycle. drugbank.com This cell cycle arrest is a direct consequence of the disarray of the microtubule structure. drugbank.com The transition from the G2 to the M phase is a critical checkpoint, and its disruption by vinorelbine triggers downstream cellular responses. The activation of the cyclin B1/CDK1 checkpoint complex is essential for the G2 to mitosis transition, and treatment with vinorelbine has been shown to lead to the accumulation of cyclin B1 and activation of CDK1/cdc2, indicating a block at this stage. nih.gov Research on various cancer cell lines has consistently demonstrated that vinorelbine induces a significant G2/M arrest. researchgate.net

| Cell Line | Effect of Vinorelbine | Reference |

| P388 murine leukemia (sensitive) | Extensive G2/M arrest after 8 hours of treatment. | researchgate.net |

| Non-small-cell lung cancer (NSCLC) cells | Potentiation of mitotic arrest when combined with other agents. | nih.gov |

| Human osteosarcoma cells (HOS and MG-63) | Significant dose- and time-dependent growth inhibition and apoptosis. | nih.govresearchgate.net |

Induction of Polyploidy

A notable consequence of vinorelbine's disruption of mitosis is the induction of polyploidy, a state where cells contain more than two complete sets of chromosomes. researchgate.net This phenomenon arises from the failure of cytokinesis, the final stage of cell division, following mitotic arrest. nih.gov Instead of dividing into two daughter cells, the cell, having replicated its DNA, re-enters a pseudo-G1 phase with a doubled chromosome number.

Research has specifically highlighted this effect in certain cancer cell types. For instance, in the MX-1 human triple-negative breast cancer (TNBC) cell line, vinorelbine treatment leads to both apoptosis and polyploidy. researchgate.net It has been suggested that for some types of TNBCs, the induction of polyploidy by vinorelbine is a precursor to apoptosis and may be a key part of its clinical effectiveness. researchgate.net The formation of multinucleated cells is a characteristic feature of this process, which subsequently triggers DNA damage and mitotic apoptosis. nih.gov

It's important to note that the induction of polyploidy by vinorelbine is not a universal response across all cell types. The specific cellular context and genetic background of the cancer cells appear to influence their susceptibility to this particular effect. researchgate.net

Apoptotic Pathway Modulation

Vinorelbine is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. nih.govresearchgate.netnih.gov This process is a crucial mechanism through which the drug eliminates malignant cells. cancerquest.org The apoptotic cascade is triggered as a consequence of the mitotic arrest and cellular stress induced by the disruption of microtubule function. nih.gov

Studies have demonstrated that vinorelbine-induced apoptosis is the predominant mode of cell death in chemosensitive leukemia and lymphoma cells, as opposed to necrosis. nih.gov The induction of apoptosis has been observed to be dependent on both the drug concentration and the duration of exposure. nih.govresearchgate.netnih.gov In some instances, vinorelbine-induced apoptosis has been found to be independent of the cell cycle, with cells entering apoptosis from the cell cycle stage they were in when they first encountered the drug. nih.gov This suggests that vinorelbine can trigger cell death through mechanisms other than solely relying on a prolonged mitotic arrest. nih.gov

The apoptotic process initiated by vinorelbine involves the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, the upregulation of caspase-3 (CPP32) and its active subunits has been demonstrated in lymphoma and leukemia cells treated with vinorelbine. nih.gov

The tumor suppressor protein p53 plays a complex and sometimes cell-type-dependent role in vinorelbine-induced apoptosis. Disruption of the microtubule structure by vinorelbine can lead to the induction of the p53 gene. drugbank.com

In some cancer cell models, such as TP53 wild-type human osteosarcoma (HOS) cells, vinorelbine treatment has been shown to cause an up-regulation of p53 expression. nih.govresearchgate.net However, research has also indicated that vinorelbine can induce apoptosis independently of the p53 status of the cell. nih.govresearchgate.net For example, in TP53 mutated MG-63 osteosarcoma cells, vinorelbine still effectively induced apoptotic death. nih.govresearchgate.net This suggests that while p53 can be involved in the cellular response to vinorelbine, it is not always an absolute requirement for the drug to trigger apoptosis.

The cellular signaling pathways affected by vinorelbine are intricate and involve the activation and inactivation of various protein kinases. drugbank.com These kinases are crucial regulators of cell cycle progression and apoptosis. The disruption of microtubule integrity by vinorelbine can trigger a cascade of molecular changes that include the modulation of several key protein kinase pathways. drugbank.com

Among the affected pathways are those involving p21 WAF1/CIP1, Ras/Raf, and protein kinase C (PKC)/protein kinase A (PKA). drugbank.com The activation or inactivation of these kinases is part of the cellular stress response to the microtubule damage inflicted by vinorelbine. These molecular alterations contribute to the ultimate decision of the cell to undergo apoptosis. drugbank.com

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members, such as Bcl-2, and pro-apoptotic members, such as BAX. The ratio of these opposing proteins is a critical determinant of a cell's susceptibility to apoptosis.

Vinorelbine treatment can lead to the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2. drugbank.com This inactivation disrupts the formation of heterodimers between Bcl-2 and the pro-apoptotic protein BAX. drugbank.com When Bcl-2 is inactivated, more BAX is available to promote apoptosis. This shift in the balance between anti-apoptotic and pro-apoptotic Bcl-2 family members is a key step in the apoptotic sequence initiated by vinorelbine. drugbank.com

However, the modulation of the Bcl-2 family by vinorelbine can vary depending on the cell type. In a study on human osteosarcoma cells, vinorelbine-induced apoptosis occurred without the phosphorylation or alteration of Bcl-2, suggesting the activation of an alternative apoptotic pathway in this specific cancer type. nih.govresearchgate.net

Caspase Activation (e.g., Caspase-3/8)

Vinorelbine is a potent inducer of apoptosis, a form of programmed cell death, which is significantly mediated by the activation of caspases. Caspases are a family of cysteine proteases that play a crucial role in the execution phase of apoptosis.

Research has demonstrated that Vinorelbine treatment leads to the activation of key caspases, including caspase-3 and caspase-8. nih.govdocumentsdelivered.com Caspase-3 is a critical executioner caspase, and its activation is a central event in the apoptotic cascade. nih.govrupress.org Studies have shown that in leukemia and lymphoma cells treated with Vinorelbine, there is an upregulation of caspase-3 and its active subunits, p20 and p11. documentsdelivered.com The activation of caspase-3 ultimately leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. rupress.org

The activation of caspase-8, an initiator caspase, is also observed following Vinorelbine treatment. nih.gov While caspase-8 is typically associated with the extrinsic apoptosis pathway initiated by death receptors, its activation by Vinorelbine appears to occur through a mechanism that can be independent of the Fas receptor. nih.govnih.gov Evidence suggests that the activation of caspase-8 can be enhanced by the activation of caspase-9 and caspase-3, indicating a potential crosstalk between the intrinsic and extrinsic apoptotic pathways. nih.gov Specifically, Vinorelbine-induced apoptosis can be enhanced by the activation of caspase-8 via a caspase-9-mediated activation of caspase-3. nih.gov

| Caspase | Role in Vinorelbine-induced Apoptosis | Research Findings |

| Caspase-3 | Executioner caspase, central to the apoptotic cascade. | Upregulated in leukemia and lymphoma cells treated with Vinorelbine. documentsdelivered.com Cleaves cellular substrates, leading to apoptosis. rupress.org |

| Caspase-8 | Initiator caspase, can be activated independently of the Fas receptor. | Activation is enhanced by caspase-9 and caspase-3. nih.gov Participates in a feedback loop to amplify the apoptotic signal. |

Induction of Mitotic Catastrophe and Mitotic Slippage

As a vinca alkaloid, Vinorelbine's primary mechanism of action is the disruption of microtubule dynamics. This interference with the mitotic spindle apparatus leads to a prolonged arrest of cells in the M-phase (mitosis) of the cell cycle. The cellular response to this prolonged mitotic arrest can result in two distinct fates: mitotic catastrophe or mitotic slippage. nih.govmdpi.com

Mitotic catastrophe is a form of cell death that occurs during mitosis and is characterized by aberrant nuclear morphology, including the formation of micronuclei and multinucleated cells. mdpi.comresearchgate.net This process is considered an oncosuppressive mechanism that eliminates cells with mitotic failures. mdpi.com

Mitotic slippage is a process where cells exit mitosis without proper chromosome segregation and cytokinesis, leading to the formation of tetraploid cells (cells with double the normal number of chromosomes). nih.govmdpi.com These tetraploid cells may then undergo apoptosis, senescence, or continue to proliferate, potentially contributing to genomic instability. mdpi.com Glial tumor cells have been noted to be particularly sensitive to mitotic slippage induced by Vinorelbine. nih.gov

Signaling Pathway Interference

Vinorelbine's impact extends beyond direct interference with mitosis, as it also modulates several critical signaling pathways involved in cell survival, proliferation, and drug resistance.

PTEN/AKT/NF-κB Pathway Regulation

The PTEN/AKT/NF-κB pathway is a crucial signaling cascade that regulates cell survival and proliferation. The tumor suppressor PTEN negatively regulates the PI3K/AKT pathway. nih.govplos.org The serine/threonine kinase Akt, when activated, can promote cell survival and inhibit apoptosis. nih.govdovepress.com One of the downstream effectors of Akt is the transcription factor NF-κB, which controls the expression of genes involved in inflammation, immunity, and cell survival. nih.govnih.gov

While direct studies detailing Vinorelbine's specific regulation of the entire PTEN/AKT/NF-κB cascade are not extensively available, its influence on components of this pathway can be inferred from its broader mechanisms. For instance, the induction of apoptosis by Vinorelbine inherently counteracts the pro-survival signals mediated by the AKT/NF-κB axis. NF-κB activation can suppress the expression of the tumor suppressor PTEN, creating a feedback loop that promotes cell survival. nih.gov By inducing cell death, Vinorelbine disrupts these survival signals.

Downregulation of Drug Resistance Gene Expression (e.g., MDR1, Bcl-2, Survivin, Twist, Snail)

A significant challenge in cancer therapy is the development of drug resistance. Vinorelbine has been shown to counteract this by downregulating the expression of several genes associated with drug resistance.

MDR1 (Multidrug Resistance Protein 1): While not directly detailed in the provided search results, vinca alkaloids are known substrates for P-glycoprotein, the product of the MDR1 gene. Overexpression of MDR1 is a common mechanism of resistance to these drugs.

Bcl-2 (B-cell lymphoma 2): This anti-apoptotic protein is a key regulator of the intrinsic apoptotic pathway. Vinorelbine treatment has been associated with the downregulation of Bcl-2 expression. nih.gov This reduction in Bcl-2 levels lowers the threshold for apoptosis induction.

Survivin: As a member of the inhibitor of apoptosis protein (IAP) family, survivin plays a crucial role in inhibiting caspase activation and promoting cell division. Studies have shown that Vinorelbine can lead to the downregulation of survivin expression at both the protein and mRNA levels. nih.gov

Twist and Snail: These are key transcription factors involved in the epithelial-mesenchymal transition (EMT), a process associated with cancer progression, metastasis, and drug resistance. The direct effect of Vinorelbine on Twist and Snail expression requires further specific investigation.

| Drug Resistance Gene | Function | Effect of Vinorelbine |

| Bcl-2 | Anti-apoptotic protein | Downregulation of expression. nih.gov |

| Survivin | Inhibitor of apoptosis protein | Downregulation of protein and mRNA expression. nih.gov |

Interference with Amino Acid, Cyclic AMP, and Glutathione (B108866) Metabolism

Vinorelbine's cellular interference extends to fundamental metabolic pathways. drugbank.comnih.gov

Cyclic AMP (cAMP) Metabolism: Cyclic AMP is a ubiquitous second messenger involved in numerous cellular processes. nih.govnih.gov Vinorelbine has been reported to potentially interfere with cAMP metabolism, although the precise nature and consequences of this interference require further investigation. drugbank.comnih.gov

Glutathione Metabolism: Glutathione (GSH) is a critical antioxidant that protects cells from oxidative stress and is involved in detoxification processes. nih.govnih.govresearchgate.net Elevated levels of GSH in cancer cells can contribute to chemotherapy resistance. nih.govnih.gov Vinorelbine may interfere with glutathione metabolism, potentially sensitizing cancer cells to its cytotoxic effects. drugbank.comnih.gov The synthesis and recycling of glutathione are complex processes involving several enzymes and precursor amino acids. jcancer.orgpathbank.org

Calmodulin-Dependent Ca++-Transport ATPase Activity

Calcium ions (Ca++) are vital intracellular messengers, and their concentration is tightly regulated by pumps such as the Ca++-Transport ATPase. nih.govunifi.it This pump is dependent on calmodulin, a calcium-binding protein. researchgate.net Vinorelbine has been suggested to interfere with calmodulin-dependent Ca++-transport ATPase activity. drugbank.comnih.gov Disruption of calcium homeostasis can have profound effects on various cellular functions and can contribute to the induction of apoptosis.

Cellular Respiration and Nucleic Acid/Lipid Biosynthesis Inhibition

This compound, a semi-synthetic vinca alkaloid, primarily exerts its cytotoxic effects through interactions with tubulin and microtubules. nih.gov However, evidence suggests that its mechanisms of action may extend to interfering with fundamental cellular metabolic processes. While direct, extensive research on vinorelbine's impact on cellular respiration and nucleic acid/lipid biosynthesis is not as abundant as its effects on microtubules, some studies indicate a potential role in modulating these pathways.

In the context of lipid metabolism, studies have explored the interaction between vinorelbine and the lipogenic enzyme fatty acid synthase (FAS). FAS is often overexpressed in various cancers and is associated with a more aggressive phenotype. Research in human breast cancer cell lines has shown that inhibiting FAS activity can enhance the cytotoxic and apoptotic effects of vinorelbine. nih.gov This suggests that the efficacy of vinorelbine may be linked to the metabolic state of cancer cells, particularly their reliance on de novo lipid synthesis.

The combination of the FAS inhibitor cerulenin (B1668410) with vinorelbine demonstrated synergistic or additive cytotoxic effects in different breast cancer cell lines, as detailed in the table below. nih.gov

| Cell Line | FAS Expression Level | Concurrent Exposure (Cerulenin + Vinorelbine) | Sequential Exposure (Cerulenin then Vinorelbine) |

| MCF-7 | Moderate | Synergistic | Additive |

| MDA-MB-231 | Low | Synergistic | Synergistic |

| SK-Br3 | High | Additive | Synergistic |

Data from a study on the combination of a FAS inhibitor with vinorelbine in breast cancer cells. nih.gov

This enhancement of vinorelbine-induced apoptosis by FAS inhibition points towards a potential vulnerability in cancer cells that can be exploited, suggesting that vinorelbine's action is influenced by the lipid metabolism of the tumor. nih.gov

Reactive Oxygen Species (ROS) Production Pathways

Recent findings have indicated that vinorelbine's mechanism of action also involves the modulation of intracellular reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. mdpi.com

In non-small cell lung cancer (NSCLC) cells, prolonged exposure to vinorelbine has been shown to induce the formation of intracellular ROS. nih.gov This increase in oxidative stress is a significant factor in the cellular response to the drug. The generation of ROS can be a double-edged sword in cancer therapy; moderate levels can promote tumor growth, while high levels can lead to cancer cell death. nih.gov

One of the proposed mechanisms by which vinca alkaloids, including vinorelbine, may increase intracellular ROS is through the depletion of glutathione (GSH), a key intracellular antioxidant. mdpi.com A reduction in GSH levels would impair the cell's ability to neutralize ROS, leading to increased oxidative stress and subsequent cellular damage.

The induction of ROS by vinorelbine is thought to contribute to its apoptotic effects. This is supported by observations that the combination of vinorelbine with other agents that also modulate ROS levels can enhance cancer cell death. For instance, the combination of vinorelbine with agents that induce endoplasmic reticulum (ER) stress, a condition that can be exacerbated by ROS, has been shown to promote apoptosis. mdpi.com

Microtubule Treadmilling and Dynamic Instability Regulation

The principal and most well-documented mechanism of action of this compound is its interaction with tubulin, the protein subunit of microtubules. nih.gov Microtubules are highly dynamic structures that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. creative-biolabs.com This dynamic nature, characterized by phases of growth (polymerization) and shortening (depolymerization), is referred to as dynamic instability.

Vinorelbine, like other vinca alkaloids, binds to β-tubulin at the vinca-binding domain, which is located near the positive end of the microtubules. nih.gov This binding has profound effects on microtubule dynamics. At low, clinically relevant concentrations, vinorelbine does not cause a net depolymerization of microtubules but rather suppresses their dynamic instability. nih.gov This means that it reduces the rate and extent of both microtubule growth and shortening.

The key parameters of microtubule dynamics affected by vinorelbine are:

Growth Rate: Decreased

Shortening Rate: Decreased

Catastrophe Frequency: (the switch from growth to shortening) Decreased

Rescue Frequency: (the switch from shortening to growth) Increased time spent in a paused state

Kinetochore-Microtubule Dynamics and Spindle Checkpoint Control

The suppression of microtubule dynamics by vinorelbine has direct consequences for the interaction between microtubules and kinetochores during mitosis. Kinetochores are complex protein structures assembled on the centromeres of chromosomes that serve as the attachment points for spindle microtubules. The correct attachment of microtubules from opposite spindle poles to the kinetochores of sister chromatids is essential for accurate chromosome segregation.

By stabilizing microtubule dynamics, vinorelbine disrupts the delicate process of kinetochore-microtubule attachment. The reduced tension at the kinetochores that results from the improperly functioning mitotic spindle activates the spindle assembly checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before allowing the cell to proceed into anaphase.

The activation of the SAC leads to a prolonged mitotic arrest, preventing the separation of sister chromatids. nih.gov This sustained arrest can have several outcomes:

Apoptosis: The cell may undergo programmed cell death directly from the mitotic-arrested state.

Mitotic Catastrophe: This is a form of cell death that occurs during or after a failed mitosis, characterized by the formation of giant, multinucleated cells.

Mitotic Slippage: Cells may exit mitosis without proper chromosome segregation, leading to the formation of polyploid cells that may subsequently undergo apoptosis or senescence. nih.gov

Therefore, by interfering with kinetochore-microtubule dynamics, vinorelbine triggers a cell cycle checkpoint that ultimately leads to the death of the cancer cell.

Antivascular and Antiangiogenic Effects

Beyond its direct cytotoxic effects on tumor cells, this compound also exhibits antivascular and antiangiogenic properties, particularly when administered in a metronomic dosing schedule (frequent, low doses). nih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with oxygen and nutrients.

Metronomic concentrations of vinorelbine have been shown to inhibit several key steps in the angiogenic process in vitro, including:

Endothelial Cell Proliferation: The division and growth of the cells that line the blood vessels.

Endothelial Cell Migration: The movement of these cells to form new vessel structures.

Tube Formation: The organization of endothelial cells into three-dimensional vessel-like networks.

Sprouting: The budding of new capillaries from existing vessels. nih.gov

The antiangiogenic effects of vinorelbine are thought to be mediated, at least in part, by its impact on the microtubule cytoskeleton of endothelial cells. The dynamic nature of microtubules is also crucial for endothelial cell motility and proliferation. By suppressing microtubule dynamics in these cells, vinorelbine can inhibit their ability to form new blood vessels.

Preclinical Pharmacological Investigations

In Vitro Cytotoxic Activity

Preclinical studies have demonstrated that vinorelbine (B1196246) possesses a wide spectrum of antitumor activity, exhibiting cytotoxic effects against numerous human tumor cell lines. drugbank.com Its efficacy has been observed in both hematological and solid tumor cell lines.

Leukemia: Vinorelbine exerts dose-dependent cytotoxic activity on human leukemia cell lines. nih.gov Studies have shown it to be particularly effective against B-chronic lymphatic leukemia (B-CLL) cells, inhibiting their growth in the majority of patient-derived samples. nih.gov It also promotes apoptosis in acute promyelocytic leukemia cell lines, such as HL-60. longdom.org In general, lymphoid cell lines appear to be more sensitive to vinorelbine-induced growth inhibition than myeloid cell lines. nih.gov

Lung Cancer: Significant activity has been documented in both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cell lines. nih.govnih.gov For NSCLC, vinorelbine has been shown to inhibit cell proliferation, induce G2/M arrest, and promote apoptosis in cell lines including A549, H1975, Calu-6, and H1792. nih.govmdpi.comnih.gov

Breast Cancer: The compound is effective against breast cancer cells, including models of brain metastases. nih.govtdl.org

Colon Cancer: Vinorelbine demonstrates the ability to inhibit the proliferation and metastatic potential of colon cancer cell lines, such as HCT116. nih.gov Research has also shown that it can more effectively kill colorectal cancer cells that have a deficiency in the adenomatous polyposis coli (APC) tumor suppressor gene. nih.govnih.gov

Central Nervous System (CNS) Cancer: In vitro and subsequent in vivo studies using human tumor xenografts have shown that vinorelbine possesses antitumor activity against several glioma tumor xenografts, indicating its potential against CNS malignancies. nih.govresearchgate.net

Melanoma: The broad-spectrum activity of vinca (B1221190) alkaloids, including vinorelbine, has been noted against various tumors, including melanomas. researchgate.net

Vinorelbine's cytotoxic profile has been compared to other vinca alkaloids like vincristine (B1662923) and vinblastine (B1199706), revealing distinct differences in activity.

In a comparative study using a panel of human tumor cell lines, vinorelbine appeared to be slightly more active in solid tumors, whereas vincristine was slightly more active in hematological tumors. nih.gov

While both vinorelbine and vincristine are potent inducers of micronucleated lymphocytes, indicating they disrupt chromosome segregation, studies suggest vincristine is a more potent aneugenic agent than vinorelbine. oup.com

When assessing genotoxicity in cultured human lymphocytes by measuring levels of 8-hydroxy-2-deoxy guanosine (B1672433) (8-OHdG), the magnitude of DNA damage was observed in the order of vinblastine > vincristine > vinorelbine. nih.gov

In P388 murine leukemia cells resistant to vinorelbine, one cell line (N.63) remained sensitive to vinblastine. nih.gov

Despite structural similarities, the three vinca alkaloids exhibit different release behaviors from liposomal formulations, with vinblastine and vinorelbine being released faster than vincristine, a difference potentially related to their lipophilicity. nih.gov

At concentrations that block mitosis, vinorelbine, vinblastine, and a third vinca alkaloid, vinflunine (B192657), suppressed the movement of centromeres in a similar manner. aacrjournals.org However, the concentration required to reduce cell proliferation by 50% (IC50) was significantly different among them. aacrjournals.org

The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for vinorelbine across a wide array of cancer cell lines. nih.gov These values can vary based on the cell line, exposure time, and specific assay used.

Below is a summary of reported IC50 values for vinorelbine in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Source |

|---|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer | 27.40 nM | 48 h | nih.gov |

| A549 | Non-Small Cell Lung Cancer | 50.13 µM | 24 h | mdpi.com |

| Calu-6 | Non-Small Cell Lung Cancer | 10.01 nM | 48 h | nih.gov |

| H1792 | Non-Small Cell Lung Cancer | 5.639 nM | 48 h | nih.gov |

| HOS (TP53 wild-type) | Osteosarcoma | 0.4 ± 0.2 nM | 72 h | researchgate.net |

| HeLa | Cervical Cancer | 1.25 nM | Not Specified | medchemexpress.com |

| MDA-MB-231BR | Breast Cancer (Brain Metastasis Model) | 14 nM | Not Specified | nih.gov |

| B-CLL | Leukemia (Patient Samples) | 4 ng/mL to 83 µg/mL | Not Specified | nih.gov |

Specific laboratory assays have been employed to quantify and understand the mechanisms behind vinorelbine's cytotoxic activity.

Sulphorhodamine B (SRB) Assay: This assay, which measures cell density based on the measurement of cellular protein content, has been used to demonstrate vinorelbine's dose- and time-dependent growth inhibition. For instance, in studies with human osteosarcoma cell lines (HOS and MG-63), the SRB assay confirmed significant inhibition of cell growth at pharmacologically achievable concentrations. researchgate.net

Matrix Metalloproteinase (MMP) Estimation: Vinorelbine has been shown to inhibit the metastatic capabilities of cancer cells by modulating the expression of key proteins involved in cell invasion, including matrix metalloproteinases. nih.gov MMPs are enzymes that degrade the extracellular matrix, a crucial step in tumor cell invasion and metastasis. mdpi.com Studies on lung (H1975), liver (HepG2), and colon (HCT116) cancer cells revealed that vinorelbine treatment suppressed metastatic phenotypes through the modulation of MMP-2 and MMP-9, providing a molecular mechanism for its anti-metastatic effects. nih.gov

In Vivo Antitumor Efficacy in Preclinical Models

The antitumor activity of vinorelbine has been confirmed in various murine models, often using human tumor xenografts implanted into immunodeficient mice. These in vivo studies provide critical data on the drug's efficacy in a whole-organism context.

Human Tumor Xenograft Models (e.g., Lung, Mammary, Stomach, Rhabdomyosarcoma, Brain Metastases of Breast Cancer in Nude Mice)

Vinorelbine base has been extensively evaluated in a variety of human tumor xenograft models to determine its antitumor activity across different cancer histologies. These preclinical studies, utilizing immunodeficient mice bearing human tumors, are crucial for predicting clinical efficacy.

Lung Cancer: In preclinical settings, vinorelbine has demonstrated activity in non-small cell lung cancer (NSCLC) models. aacrjournals.orgiiarjournals.org Studies using human lung adenocarcinoma xenografts (973 cell line) in nude mice have explored its potential as a radiosensitizer. Research showed that vinorelbine possesses radioenhancing properties for lung adenocarcinoma. nih.gov In these models, the combination of vinorelbine and radiation therapy resulted in greater tumor growth inhibition than either treatment alone. nih.gov

Mammary Cancer: Vinorelbine has shown single-agent activity in treating metastatic breast cancer. nih.govdrugbank.com Its efficacy has been particularly investigated in challenging scenarios such as brain metastases.

Stomach Cancer: Preclinical evaluation in a human gastric cancer xenograft model (SNU-16) indicated that vinorelbine did not inhibit tumor growth. nih.gov The tumor-to-control (T/C) ratio, a measure of antitumor efficacy, was 1.02, suggesting a lack of significant activity in this specific model. nih.gov

Rhabdomyosarcoma (RMS): Vinorelbine has demonstrated notable activity against pediatric rhabdomyosarcoma xenografts. Objective regressions were observed in four rhabdomyosarcoma models in one study. nih.gov Further evidence suggests that the alveolar subtype of rhabdomyosarcoma shows a superior response rate to vinorelbine compared to the embryonal subtype in patients with relapsed disease. cancerbiomed.org The compound is considered an active agent for treating relapsed or refractory RMS. cancerbiomed.orgaacrjournals.org

Brain Metastases of Breast Cancer in Nude Mice: The efficacy of vinorelbine against brain metastases has been a significant focus of preclinical research, primarily using the human MDA-MB-231BR breast cancer model in female nude mice. nih.gov These studies highlight the critical challenge posed by the blood-brain barrier (BBB) or, more accurately, the blood-tumor barrier (BTB).

Investigations revealed that vinorelbine distribution to brain metastases was highly heterogeneous. While median drug exposure in brain metastases was four times greater than in normal brain tissue, it was only about 8% of the exposure seen in systemic metastases that lack a barrier. nih.gov This restricted delivery is believed to account for a significant compromise in the drug's efficacy against brain lesions. nih.gov The unbound vinorelbine tissue/plasma partition coefficient (Kp,uu), which measures the drug's ability to cross the barrier, was approximately 1.0 in systemic metastases but ranged from only 0.03 to 0.22 in brain metastases, confirming restricted equilibration. nih.gov However, in small subregions of some brain metastases with high drug uptake, the Kp,uu approached 1.0, indicating a complete, albeit focal, breakdown of the barrier. nih.gov Despite this, over 70% of brain metastases had vinorelbine exposure that was less than one-tenth of that in systemic metastases, leading to a negligible effect on apoptosis biomarkers. nih.gov

Table 1: Summary of Vinorelbine Activity in Human Tumor Xenograft Models

| Tumor Type | Xenograft Model | Key Findings | Reference |

|---|---|---|---|

| Lung Cancer | Human lung adenocarcinoma (973 cells) in nude mice | Demonstrated radioenhancing properties; combination with radiation therapy increased tumor growth inhibition. | nih.gov |

| Stomach Cancer | SNU-16 human gastric cancer | Did not inhibit tumor growth; Tumor/Control (T/C) ratio was 1.02. | nih.gov |

| Rhabdomyosarcoma | Pediatric RMS xenografts | Showed objective tumor regressions in four separate RMS models. Active in heavily pretreated pediatric sarcomas. | nih.govaacrjournals.org |

| Brain Metastases of Breast Cancer | MDA-MB-231BR in female NuNu mice | Drug delivery significantly restricted by the blood-tumor barrier. Median drug exposure in brain metastases was ~8% of that in systemic metastases. | nih.gov |

Evaluation of Metastatic Phenotypes (e.g., Microtentacles, Reattachment, Tumor Cell Clustering)

Vinorelbine's mechanism of action, the disruption of microtubule polymerization, has been shown to impact cancer cell behaviors crucial for metastasis, independent of its effects on cell viability. Metastasis is a primary cause of mortality in cancer patients, and targeting the physical processes of dissemination is a key therapeutic strategy.

Studies using breast cancer cells, such as the MDA-MB-231 line, have demonstrated that vinorelbine effectively reduces several metastatic phenotypes:

Microtentacles (McTNs): Circulating tumor cells produce microtubule-supported protrusions on their surface known as microtentacles, which facilitate their reattachment to blood vessel walls. Vinorelbine, as a microtubule-depolymerizing agent, has been shown to decrease the formation of these microtentacles. This inhibitory effect can be detected within one hour of treatment.

Reattachment: The ability of circulating tumor cells to reattach to the endothelium is a critical step in forming a new metastatic lesion. By disrupting the microtentacles, vinorelbine significantly lowers the reattachment efficiency of tumor cells.

Tumor Cell Clustering: Vinorelbine also reduces the clustering of tumor cells.

Considerations of Tumor Microenvironment in Animal Models (e.g., Stroma Component, Blood/Plasma Content, Permeability)

The tumor microenvironment (TME) plays a critical role in tumor progression, metastasis, and response to therapy. Preclinical investigations in animal models have provided insights into how vinorelbine interacts with components of the TME.

Blood/Plasma Content and Permeability: The delivery of chemotherapeutic agents to the tumor site is fundamentally dependent on the vasculature and its permeability. As detailed in xenograft models of breast cancer brain metastases, the blood-tumor barrier (BTB) is a major determinant of vinorelbine's efficacy in the central nervous system. nih.gov

Permeability: The BTB in these models exhibits highly heterogeneous permeability. nih.gov While some small regions show complete barrier breakdown, allowing drug entry, the majority of the metastatic lesion remains protected by a restrictive barrier. nih.gov The extent of vinorelbine distribution in brain metastases correlates significantly with the degree of BTB compromise. Studies have also shown that vinorelbine itself can modulate endothelial barrier permeability in human venous endothelial cell monolayers.

Blood/Plasma Content: The restricted permeability directly impacts the concentration of vinorelbine within the tumor relative to the plasma. In the MDA-MB-231BR model, the unbound tissue-to-plasma partition coefficient (Kp,uu) was used to quantify this relationship. A Kp,uu of ~1.0 in systemic (non-brain) metastases indicated free equilibration with plasma. nih.gov In contrast, the Kp,uu in brain metastases was only 0.03–0.22, documenting the severe restriction on drug entry and resulting in significantly lower intratumoral drug concentrations compared to plasma levels and systemic tumors. nih.gov

Vinorelbine Base Synthesis and Derivatization Research

Synthetic Pathways and Methodologies

The synthesis of vinorelbine (B1196246) base typically involves chemical transformations starting from naturally occurring vinca (B1221190) alkaloids or their precursors. google.com The complex structure of vinorelbine presents challenges in achieving high yields and purity in its synthesis. google.com

Biomimetic Synthesis Approaches

Biomimetic synthesis approaches aim to mimic the natural biosynthetic pathways of compounds. Vinorelbine is synthesized via a semisynthetic route, often described as a biomimetic pathway, starting from the vinca alkaloid precursors vindoline (B23647) and catharanthine (B190766). creative-biolabs.comsci-hub.se These two monomeric units are coupled to form anhydrovinblastine (B1203243), which serves as a key intermediate in the synthesis of vinorelbine. sci-hub.sewikipedia.orgnih.gov The oxidative coupling of vindoline and catharanthine, for instance, in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN), has been developed as a method for synthesizing anhydrovinblastine. researchgate.net Research has also explored the effect of substituents on the vindoline and catharanthine units on the efficiency of this biomimetic coupling reaction. researchgate.netsemanticscholar.org

Advanced Dehydration Reactions (e.g., utilizing Vilsmeier Reagent)

Dehydration reactions are crucial steps in the synthesis of vinorelbine, particularly in the formation of key intermediates like F 81097 (anhydrovinblastine). google.com Traditional methods for this dehydration step have often utilized reagents such as POCl₃ or SOCl₂/DMF. google.com However, these methods have been associated with lower yields, especially for the intermediate F 81097. google.com

Advanced methodologies have explored the use of alternative dehydrating agents to improve reaction efficiency. The Vilsmeier reagent, specifically chloromethylene dimethylammonium chloride, prepared from DMF and SOCl₂ or oxalyl chloride, has been shown to significantly improve the purity and yield of the F 81097 intermediate in the dehydration reaction. google.com

Strategies for Enhancing Overall Synthesis Recovery

Here is a table summarizing the impact of using the Vilsmeier reagent on F 81097 production:

| Dehydrating Reagent | F 81097 Purity (HPLC) | F 81097 Yield |

| Prior Art Reagent (e.g., POCl₃ or SOCl₂/DMF) | Lower | Lower |

| Vilsmeier Reagent (from DMF and SOCl₂) | ~80% | ~83% |

Chemical Modifications and Analog Development

Chemical modifications of the vinorelbine structure and the development of analogues are pursued to potentially improve its pharmacological properties, such as efficacy, reduced toxicity, or altered pharmacokinetic profiles. nih.govacs.org

Design and Synthesis of Semisynthetic Analogues

Vinorelbine itself is a semisynthetic analogue of naturally occurring vinca alkaloids. drugbank.comsci-hub.se The design and synthesis of further semisynthetic analogues involve modifying the core vinorelbine structure, which is derived from the coupling of vindoline and catharanthine. creative-biolabs.com Unlike earlier vinca alkaloid modifications that primarily focused on the vindoline nucleus, vinorelbine and its analogues often involve structural changes to the catharanthine nucleus, such as the contraction of the nine-membered ring to an eight-membered one. creative-biolabs.comsci-hub.se

Research in this area includes the synthesis of derivatives with modifications at various positions on the molecule. For example, studies have explored the effect of substituents at the C-16 position of the vindoline moiety on the biomimetic coupling reaction and the cytotoxicity of the resulting vinorelbine analogues. researchgate.netresearchgate.net The introduction of severe steric hindrance or electron-withdrawing groups at the C-16 site has been found to be less favorable for improving coupling reaction yields, while small alkyl groups at this position appear to be conducive to maintaining cytotoxicity. researchgate.netresearchgate.net

Other modifications have involved the synthesis of amide derivatives of vinorelbine and anhydrovinblastine, exploring the impact of different substituents on their cytotoxic activity. researchgate.netresearchgate.net The size of the introduced substituents has been identified as a primary factor influencing the resulting cytotoxic activity in some series of amide derivatives. researchgate.netresearchgate.net Furthermore, novel derivatives with an enlarged and functionalized C' ring have been synthesized from vinorelbine through rearrangement and reduction reactions. acs.org These studies highlight the ongoing efforts to create vinorelbine analogues with modified structures to investigate their biological activities and potential therapeutic applications. nih.govacs.org

Here is a table summarizing some approaches to semisynthetic analogue development:

| Modification Strategy | Examples / Focus | Observed Effects |

| Substitutions at Vindoline C-16 | Varying steric and electronic properties of substituents | Small alkyl groups favorable for cytotoxicity; bulky/electron-withdrawing groups can reduce coupling yield. researchgate.netresearchgate.net |

| Amide Derivatives | Modifications on anhydrovinblastine or vinorelbine skeleton | Cytotoxicity influenced by substituent size. researchgate.netresearchgate.net |

| C' Ring Enlargement/Functionalization | Creation of 7'-homo-anhydrovinblastine derivatives from vinorelbine | Access to derivatives with enlarged and functionalized ring C'. acs.org |

Development of Fluorinated Derivatives (e.g., Vinflunine)

The development of fluorinated derivatives of vinorelbine base has been a key area of research aimed at improving therapeutic properties. Vinflunine (B192657), a notable example, is a bi-fluorinated derivative of vinorelbine. nih.govtandfonline.com This modification involves the selective introduction of two fluorine atoms into the velbanamine moiety of the vinorelbine molecule. tandfonline.comaacrjournals.orgnih.gov This structural alteration, achieved through semisynthesis utilizing superacidic chemistry, targets a region of the catharanthine moiety previously less accessible by classical chemical methods. tandfonline.comnih.govnih.gov

Preclinical studies have indicated that vinflunine exhibits superior antitumor activity compared to vinorelbine in various experimental tumor models. aacrjournals.orgnih.govnih.govresearchgate.net For instance, vinflunine demonstrated markedly superior tumor growth inhibition against a panel of human tumors xenografted onto nude mice. researchgate.net Increases in lifespan observed with vinflunine in murine P388 leukemia models were also notably superior to those obtained with other vinca alkaloids, including vinorelbine. nih.gov

The introduction of fluorine atoms in vinflunine appears to influence its interaction with tubulin and its effects on microtubule dynamics, potentially contributing to its improved preclinical profile and possibly reduced neurotoxicity compared to earlier vinca alkaloids. nih.govaacrjournals.orgnih.gov While both vinflunine and vinorelbine inhibit tubulin assembly, vinflunine binds relatively weakly to tubulin at the vinca-binding site compared to vincristine (B1662923), vinblastine (B1199706), and vinorelbine. tandfonline.com This difference in binding affinity might be associated with a reduced potential for neurotoxicity. nih.govnih.gov

Structural Elucidation and Characterization Techniques (In Silico and In Vitro)

Structural elucidation and characterization of this compound have been performed using a combination of in silico (computational) and in vitro (experimental) techniques to understand its conformational preferences, electronic structure, and spectroscopic properties. researchgate.netnih.gov

Conformational Preference Analysis (e.g., PM3 Method)

Computational methods, such as the semi-empirical PM3 method, have been employed to investigate the conformational preferences of the vinorelbine molecule. researchgate.netnih.govresearchgate.net This analysis helps in identifying the lowest energy conformers, which are the most stable spatial arrangements of the molecule. Understanding the preferred conformation is crucial as it can influence the molecule's interactions with biological targets. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to optimize the geometry of molecules and determine their structural characteristics. researchgate.netnih.govnih.govakj.az Studies on vinorelbine have utilized DFT methods, such as DFT/B3LYP with basis sets like 6-31G(d,p), to obtain optimized structures and calculate various molecular properties. researchgate.netnih.gov These calculations provide insights into the electronic structure and stability of the molecule.

Frontier Orbital Analysis (e.g., HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) analysis, involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a valuable tool for understanding a molecule's reactivity and electronic properties. researchgate.netnih.govfrontiersin.orgresearchgate.netajchem-a.comrsc.org The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netfrontiersin.orgresearchgate.net Analysis of HOMO and LUMO energies and their spatial distribution provides information about potential sites for electrophilic and nucleophilic attack. researchgate.netfrontiersin.orgresearchgate.netimist.ma

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution within a molecule, providing insights into its reactive behavior and potential interaction sites with charged species. researchgate.netnih.govimist.manih.govuni-muenchen.denih.gov The MEP surface typically displays regions of positive and negative electrostatic potential, indicating areas likely to be attractive to negative and positive charges, respectively. nih.govuni-muenchen.de This analysis helps in predicting how the molecule might interact with its environment or biological targets. nih.govuni-muenchen.de

Spectroscopic Characterization (e.g., FT-IR, Raman, UV-VIS)

Experimental spectroscopic techniques, such as Fourier Transform Infrared (FT-IR), Raman, and Ultraviolet-Visible (UV-VIS) spectroscopy, are essential for the in vitro characterization of this compound. researchgate.netnih.govreferencecitationanalysis.comnih.gov These techniques provide experimental data on the vibrational modes and electronic transitions of the molecule, which can be compared with theoretical calculations to validate computational models and confirm structural assignments. researchgate.netnih.govreferencecitationanalysis.comtandfonline.com For instance, the characteristic C=O stretching modes of vinorelbine have been investigated using both FT-IR and FT-Raman spectroscopy, with experimental values aligning with theoretical calculations. researchgate.nettandfonline.com UV-VIS spectroscopy provides information about the electronic absorption properties of the molecule. researchgate.netnih.govreferencecitationanalysis.com Nuclear Magnetic Resonance (NMR) spectroscopy has also been used for the structural analysis and comparative conformational studies of this compound in solution. nih.gov

Molecular Reactivity Parameters (e.g., Chemical Potential, Electronegativity, Hardness, Softness)

Understanding the molecular reactivity of a chemical compound like this compound is crucial for predicting its interactions and potential for derivatization. Conceptual Density Functional Theory (CDFT) provides a framework to analyze molecular reactivity and stability through various global and local descriptors, including chemical potential, electronegativity, hardness, and softness. These parameters are often derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), known as the frontier molecular orbitals (FMOs). nih.govijarset.comijres.orgresearchgate.netpsu.edu

According to Koopmans' theorem and within the framework of SCF MO theory, the ionization potential (IP) and electron affinity (EA) can be approximated by the negative of the HOMO and LUMO energies, respectively (IP ≈ -EHOMO, EA ≈ -ELUMO). nih.govijarset.comijres.org Based on these, the global reactivity descriptors are defined as follows:

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is defined as the negative of electronegativity and can be approximated as μ ≈ -(EHOMO + ELUMO)/2. nih.govijres.orgresearchgate.net

Electronegativity (χ): Measures the power of an atom or molecule to attract electrons. It is often defined as the negative of the chemical potential, χ ≈ (IP + EA)/2 ≈ -(EHOMO + ELUMO)/2. nih.govijarset.comijres.orgresearchgate.netpsu.edu

Hardness (η): Describes the resistance of a molecule to deformation or charge transfer. It is related to the energy gap between the LUMO and HOMO, approximated as η ≈ (ELUMO - EHOMO)/2. A higher hardness value indicates greater stability. nih.govijarset.comijres.orgresearchgate.netfrontiersin.org

Softness (S): The inverse of hardness (S = 1/η), representing the capacity of a molecule to accept electrons. Higher softness is associated with higher chemical reactivity and lower kinetic stability. nih.govijarset.comijres.orgresearchgate.net

Computational chemistry methods, particularly Density Functional Theory (DFT), are widely employed to calculate these molecular reactivity parameters for complex organic molecules, including alkaloids. nih.govijres.orgpsu.edutandfonline.comresearchgate.netresearchgate.netimist.ma These calculations involve optimizing the molecular geometry and determining the energies of the frontier molecular orbitals. nih.govfrontiersin.orgresearchgate.net Studies on various molecules, including some anticancer agents and related alkaloids, have utilized DFT to compute HOMO-LUMO energies, chemical potential, electronegativity, hardness, and softness to understand their reactive behavior and stability. frontiersin.orgresearchgate.netresearchgate.net

While computational studies involving Vinorelbine and related vinca alkaloids discuss theoretical investigations and the application of DFT for analyzing molecular properties and reactivity researchgate.netresearchgate.netimist.ma, specific numerical values for the chemical potential, electronegativity, hardness, and softness of this compound were not explicitly available in the provided search results. Therefore, a data table presenting these specific values for this compound cannot be included here. However, the theoretical framework and computational approaches described are the standard methods used to determine these crucial reactivity parameters for molecules of this complexity.

Drug Delivery Systems Research Preclinical Focus

Encapsulation Technologies for Vinorelbine (B1196246) Base

Encapsulation technologies involve incorporating vinorelbine base within carrier systems to control its release, improve its stability, and facilitate its delivery to specific locations in the body.

Liposomal formulations have been investigated as carriers for this compound to improve its delivery and reduce systemic exposure. These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs within their aqueous core or lipid bilayer, respectively. mdpi.com

Studies have explored both non-thermosensitive and thermosensitive liposomes for vinorelbine delivery. Non-thermosensitive liposomes aim to improve the pharmacokinetic profile and potentially leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting. scholaris.ca However, the heterogeneity of the EPR effect in humans highlights the need for alternative targeting approaches. scholaris.ca

Thermosensitive liposomes are designed to release their drug content in response to elevated temperatures, typically in the mild hyperthermia range (39-43 °C). biorxiv.orgnih.gov This triggered release mechanism allows for localized drug delivery specifically at a heated tumor site, potentially overcoming limitations of homogeneous distribution and limited drug release associated with traditional liposomal systems. nih.gov Research in murine models of rhabdomyosarcoma has explored the therapeutic potential of thermosensitive liposome (B1194612) formulations of vinorelbine in combination with mild hyperthermia. biorxiv.orgnih.govresearchgate.net These studies compared the in vivo performance of thermosensitive liposomal vinorelbine (ThermoVRL) to free drug and a non-thermosensitive liposomal formulation (NTSL-VRL). biorxiv.org Results indicated that liposomal formulations improved efficacy compared to free drug, and ThermoVRL demonstrated more specific drug delivery to the tumor site than NTSL-VRL. biorxiv.org

The in vitro performance characteristics of thermosensitive liposomal vinorelbine formulations are influenced by formulation and drug loading parameters. nih.gov Studies have also highlighted the significant impact of the presence of albumin on the stability and in vitro release of these formulations. nih.gov Another preclinical study investigated thermosensitive liposome-encapsulated vinorelbine (Thermo-Vin) in combination with radiofrequency ablation for liver tumors in a mouse model, showing that Thermo-Vin could increase tumor destruction and improve animal survival. rsna.org

A sphingomyelin (B164518)/cholesterol (SM/Chol) liposome formulation of vinorelbine has been developed and optimized to enhance in vivo drug retention, plasma circulation time, and therapeutic activity. liposomes.ca This formulation achieved high encapsulation efficiency (>90%) using an ionophore-mediated loading method. liposomes.ca Drug retention in SM/Chol liposomes in mice was found to be dependent on the drug-to-lipid ratio, with higher ratios leading to increased retention and improved pharmacokinetics. liposomes.ca This optimized formulation demonstrated promising activity against subcutaneous B16 melanoma tumors in preclinical studies. liposomes.ca

Data on the in vitro release of vinorelbine from different liposome compositions, such as those containing dihydrosphingomyelin (DHSM) compared to egg sphingomyelin (ESM), have shown that DHSM liposomes can provide slower drug release. google.com This improved retention by DHSM liposomes was observed at different drug-to-lipid ratios and with different loading methods (using Mn2+ or Mg2+). google.com

Nanoparticle-based systems offer versatile platforms for encapsulating this compound, providing opportunities for controlled release and targeted delivery. Various types of nanoparticles have been explored for this purpose.

PLGA (poly(lactic-co-glycolic acid)) nanoparticles, often modified with chitosan (B1678972), have been investigated for vinorelbine delivery. PLGA is a biodegradable and biocompatible polymer widely used in drug delivery due to its ability to provide sustained and controlled drug release. ijper.orgnih.gov Chitosan, a natural polysaccharide, can be incorporated to modify the surface properties of PLGA nanoparticles, such as changing the zeta potential from negative to positive, which can enhance affinity to cancer cells. nih.gov

Studies on vinorelbine ditartrate-loaded PLGA-chitosan nanoparticles have focused on optimizing formulation parameters like the amounts of chitosan and Poloxamer 188, and sonication time, to achieve desired particle size, polydispersity index, and entrapment efficiency. ijper.org Optimized formulations have shown particle sizes around 161 nm with a positive zeta potential and entrapment efficiency of approximately 78.9%. ijper.org In vitro release studies demonstrated that these nanoparticles could sustain vinorelbine release for over 140 hours. ijper.org Preclinical evaluation of the in vitro anti-cancer activity of vinorelbine ditartrate loaded PLGA chitosan nanoparticles using A549 human lung cancer cell lines indicated that the nanoparticles showed anti-cancer activity and induced apoptosis. ijper.orgresearchgate.net

Iron oxide nanoparticles, particularly magnetic iron oxide nanoparticles (MNPs), have gained attention for magnetic drug delivery in cancer due to their magnetic properties, biocompatibility, and low toxicity. beilstein-journals.orgresearchgate.net Multifunctional magnetic nanoparticles combining chemotherapy and photothermal therapy have been developed for vinorelbine delivery. beilstein-journals.orgnih.gov These systems typically involve loading vinorelbine onto the surface of iron oxide nanoparticles, often coated with polymers like polydopamine (PDA). beilstein-journals.orgresearchgate.netnih.govyildiz.edu.tr

Research has investigated the in vitro drug release from vinorelbine-loaded magnetic nanoparticles under different pH conditions (pH 5.5 and 7.4) and with photothermal activity induced by NIR laser irradiation. beilstein-journals.orgnih.gov These studies aim to achieve controlled drug release, potentially triggered by the acidic tumor microenvironment (pH 5.5). beilstein-journals.org The magnetic properties of these nanoparticles, with saturation magnetization values around 60.40 emu/g, enable their potential use in magnetic targeting strategies. beilstein-journals.orgresearchgate.netnih.gov

Lipid emulsions have been explored as parenteral carriers for this compound to reduce the severe venous irritation associated with its direct intravenous administration. nih.govnih.govfrontiersin.org By encapsulating vinorelbine within the oil droplets of the emulsion, direct contact between the drug molecules and the venous endothelium can be prevented. frontiersin.org

Preclinical studies have focused on developing intravenous lipid emulsions of vinorelbine, often utilizing drug-phospholipid complex techniques to enhance the lipophilicity of vinorelbine and facilitate its encapsulation into the lipid phase. nih.gov Formulations have shown good stability with minimal drug leakage. nih.gov

Evaluation in tumor-bearing mouse models inoculated with various cancer cell lines (e.g., A549 human lung cancer, Heps G2 hepatoma, BCAP-37 human breast cancer) has compared the antitumor efficacy of vinorelbine-loaded lipid emulsions (VLE) to commercial vinorelbine products. nih.govnih.gov These studies have indicated comparable antitumor efficacy between VLE and commercial formulations. nih.gov Furthermore, preclinical toxicity studies in mice and rabbits have suggested that lipid emulsions can significantly reduce local venous irritation and other toxicities compared to the commercial product, while maintaining antitumor activity. nih.govnih.gov

Extracellular vesicles (EVs), including exosomes and microvesicles, are naturally released nanoparticles from cells that are being investigated as potential drug delivery vehicles. nih.govmdpi.comacs.orgdovepress.commdpi.com Their natural origin, ability to evade the reticuloendothelial system (RES), and potential for low toxicity to healthy cells make them promising candidates for drug delivery systems. nih.govmdpi.com EVs can carry various bioactive molecules, including small-molecule drugs. mdpi.comacs.orgdovepress.com

Preclinical research has explored the use of EVs as biocarriers for vinorelbine, particularly for targeted delivery to cancer cells. nih.govmdpi.com EVs isolated from vascular endothelial cells, such as human umbilical endothelial-cell-derived EVs (HUVEC-EVs), have been investigated as carriers for vinorelbine in lung cancer models. nih.govmdpi.com

EVs offer advantages such as biodegradability, biocompatibility, and the ability to cross biological barriers. mdpi.com Methods like electroporation can be used to enhance drug loading into EVs. dovepress.com While natural EVs may face challenges with stability and targeting efficiency, engineering approaches are being explored to improve their properties. dovepress.commdpi.com

Targeted Delivery Strategies

Targeted delivery strategies aim to deliver this compound specifically to cancer cells or the tumor microenvironment, thereby increasing drug accumulation at the disease site and reducing exposure to healthy tissues.

Peptide conjugation is a strategy used to achieve active targeting of drug delivery systems by attaching peptides that can bind specifically to receptors overexpressed on the surface of cancer cells. nih.govgoogle.comtandfonline.com The epidermal growth factor receptor (EGFR) is a common target in many cancers due to its overexpression and association with cancer progression and drug resistance. beilstein-journals.orgrsc.org

GE11 peptide (YHWYGYTPQNVI) is an EGFR-specific binding peptide that has been identified and utilized for targeted drug delivery. nih.govmdpi.comtandfonline.combeilstein-journals.orgrsc.org Preclinical studies have explored conjugating GE11 peptides to vinorelbine delivery systems, such as liposomes and extracellular vesicles, to target EGFR-expressing cancer cells. nih.govmdpi.comnih.govtandfonline.combeilstein-journals.org

Research involving GE11 peptide-engineered HUVEC-EVs loaded with vinorelbine (GE11-HUVEC-EVs-Vin) has been conducted for targeted lung cancer therapy. nih.govmdpi.comnih.gov These engineered EVs were designed to target EGFR overexpressed on lung cancer cells. nih.govmdpi.com In vitro and in vivo studies in lung cancer models evaluated the characteristics and efficacy of GE11-HUVEC-EVs-Vin. nih.govmdpi.comnih.gov Results indicated that GE11-HUVEC-EVs-Vin effectively demonstrated tumoricidal effects in cell and mouse models of lung cancer. nih.govmdpi.comnih.gov Furthermore, GE11-HUVEC-EVs-Vin was shown to significantly reduce the expression of EGFR and Ki67 in the tumor tissue of a lung cancer mouse model. researchgate.net

Peptide conjugation has also been applied to liposomal formulations of vinorelbine for targeted delivery. nih.govgoogle.com Studies have shown that peptide-conjugated liposomes can exhibit enhanced intracellular drug delivery and cytotoxicity in cancer cells. nih.gov For instance, conjugation of targeting peptides to liposomal vinorelbine has been found to markedly increase the inhibition of human prostate tumor growth in mouse xenograft models. nih.gov Another study identified a peptide (pHCT74) targeting α-enolase on human colorectal cancer cells and demonstrated that its conjugation to liposomal vinorelbine enhanced efficacy in xenograft models. google.comtandfonline.com

The following table summarizes some of the preclinical research findings on this compound drug delivery systems:

| Delivery System Type | Specific Example / Targeting Strategy | Key Preclinical Findings | Source |

| Liposomal Formulations (Thermosensitive) | ThermoVRL + Mild Hyperthermia | Improved efficacy vs. free drug; More specific tumor delivery than non-thermosensitive liposomes in murine rhabdomyosarcoma model. biorxiv.org | biorxiv.orgnih.govresearchgate.net |

| Liposomal Formulations (Thermosensitive) | Thermo-Vin + Radiofrequency Ablation | Increased tumor destruction and improved survival in mouse liver tumor model. rsna.org | rsna.org |

| Liposomal Formulations (Non-thermosensitive) | SM/Chol Liposomes | High encapsulation efficiency; Improved in vivo drug retention, plasma circulation, and antitumor activity in mouse melanoma model. liposomes.ca | liposomes.ca |

| Nanoparticle-Based Systems | Vinorelbine Ditartrate Loaded PLGA-Chitosan Nanoparticles | Optimized formulations with desired size, zeta potential, and entrapment efficiency; Sustained release; In vitro anti-cancer activity. ijper.orgijper.orgresearchgate.net | ijper.orgijper.orgresearchgate.net |

| Nanoparticle-Based Systems | Vinorelbine-loaded Polydopamine-coated Iron Oxide Nanoparticles | Multifunctional system for chemotherapy and photothermal therapy; Controlled release influenced by pH and NIR irradiation; Magnetic properties. beilstein-journals.orgnih.gov | beilstein-journals.orgresearchgate.netnih.govyildiz.edu.tr |